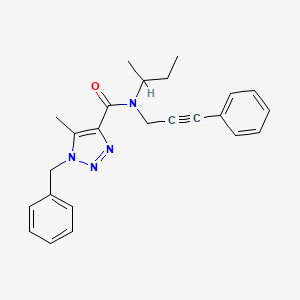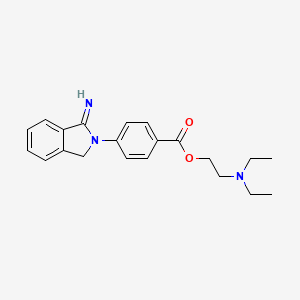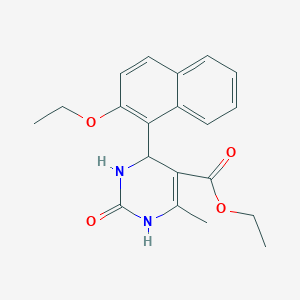
phenyl(2-phenyl-1,3-dioxan-2-yl)methanone
説明
Phenyl(2-phenyl-1,3-dioxan-2-yl)methanone, also known as benzodioxolylphenylketone or simply benzodioxolylketone, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and is structurally similar to the illicit drug MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. However, unlike MDMA, benzodioxolylketone is not a recreational drug and is not intended for human consumption.
作用機序
The mechanism of action of phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is not fully understood, but it is believed to act as a monoamine transporter inhibitor. This means that it blocks the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their extracellular concentrations. It may also act as a substrate for monoamine oxidase, an enzyme that metabolizes neurotransmitters, leading to their depletion.
Biochemical and Physiological Effects:
Benzodioxolylketone has been shown to have various biochemical and physiological effects in animal studies. It has been reported to induce hyperlocomotion, hypothermia, and analgesia in rodents. It has also been shown to enhance memory consolidation and retrieval in mice. However, the exact mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
One of the main advantages of using phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone in lab experiments is its ability to selectively increase the extracellular concentrations of neurotransmitters. This allows researchers to study the role of these neurotransmitters in various physiological and pathological conditions. However, one of the main limitations of using phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is its structural similarity to MDMA, which may lead to confusion and misinterpretation of results. It is also important to note that phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone is not approved for human use and should only be used in controlled laboratory settings.
将来の方向性
There are several future directions for research on phenyl(2-phenyl-1,3-dioxan-2-yl)methanonelketone. One area of interest is its potential use as a therapeutic agent for psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is its use as a tool for studying the dynamics of neurotransmitter release and uptake in the brain. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
科学的研究の応用
Benzodioxolylketone has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of study is its use as a tool for neuroscience research. Benzodioxolylketone has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been used as a fluorescent probe to study the dynamics of neurotransmitter release and uptake in live cells.
特性
IUPAC Name |
phenyl-(2-phenyl-1,3-dioxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-16(14-8-3-1-4-9-14)17(19-12-7-13-20-17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBPRVMBDQDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(2-phenyl-1,3-dioxan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)imino]diacetic acid](/img/structure/B3824275.png)
![2-phenyl-2-(trifluoromethyl)-2,3,6,7,8,9-hexahydro-4H-[1,3,5]thiadiazino[3,2-a]azepin-4-one](/img/structure/B3824288.png)
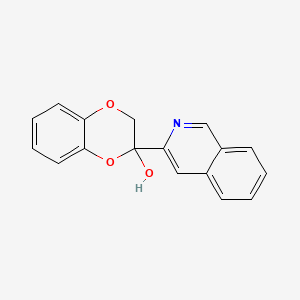
![1-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]piperidine](/img/structure/B3824319.png)


![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B3824354.png)
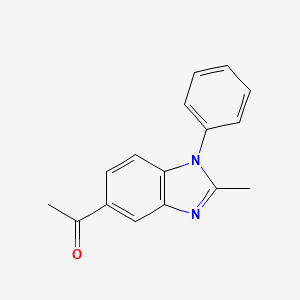
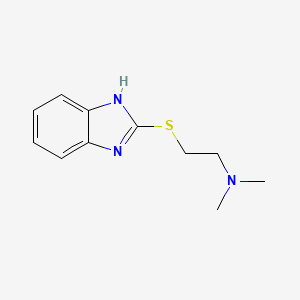
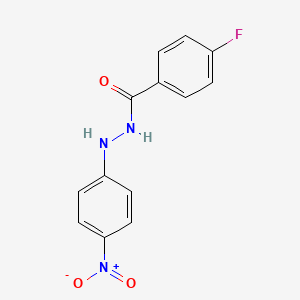
![(2-furylmethyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3824388.png)
